molecular formula C11H11F3O B1427438 4-[3-(Trifluoromethyl)phenyl]butanal CAS No. 1343365-32-1

4-[3-(Trifluoromethyl)phenyl]butanal

Cat. No. B1427438
M. Wt: 216.2 g/mol
InChI Key: YCXBLQFXUDTRSR-UHFFFAOYSA-N
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Description

“4-[3-(Trifluoromethyl)phenyl]butanal” is a chemical compound with the CAS Number: 1343365-32-1 . It has a molecular weight of 216.2 .


Molecular Structure Analysis

The Inchi Code for “4-[3-(Trifluoromethyl)phenyl]butanal” is 1S/C11H11F3O/c12-11(13,14)10-6-3-5-9(8-10)4-1-2-7-15/h3,5-8H,1-2,4H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“4-[3-(Trifluoromethyl)phenyl]butanal” is a liquid at room temperature . It has a storage temperature of -10 degrees Celsius . The compound has a molecular weight of 216.2 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Trifluoromethylation of Ketones : Research by Sato et al. (2006) demonstrated trifluoromethylation at the α‐Position of α,β‐Unsaturated Ketones, including compounds like 4-Phenyl-3-(trifluoromethyl)butan-2-one. This study is significant in understanding the mechanisms of trifluoromethylation and its applications in organic synthesis (Sato, Omote, Ando, & Kumadaki, 2006).

  • Luminescent Properties of Lanthanide Complexes : Feng et al. (2008) investigated ternary lanthanide complexes containing 4,4,4-trifluoro-1-phenyl-1,3-butanedione and 1,10-phenanthroline, highlighting their visible and near-IR luminescent properties, which could be leveraged in materials science and optical applications (Feng, Zhang, Song, Li, Sun, Xing, & Guo, 2008).

  • Copper-Selective Electrodes : A study by Kopylovich, Mahmudov, and Pombeiro (2011) revealed the use of 1-Phenyl-2-(2-hydroxyphenylhydrazo)butane-1,3-dione as an effective ionophore for copper-selective poly(vinyl) chloride (PVC) membrane electrodes. This has implications in analytical chemistry and environmental monitoring (Kopylovich, Mahmudov, & Pombeiro, 2011).

Applications in Organic Chemistry

  • Charge Transfer and Emission Tuning : Research by Bae et al. (2014) on 1,4-Di-(1-Ar-o-carboran-2-yl)benzene compounds, including those with trifluoromethylphenyl groups, showed their potential in "through-space" charge transfer and emission color tuning, which is crucial for developing new materials for electronics and photonics (Bae, Kim, Lee, Kim, Lee, Do, & Lee, 2014).

Safety And Hazards

The safety data sheet for “4-[3-(Trifluoromethyl)phenyl]butanal” suggests that it should be handled with care. It should not be ingested, inhaled, or come into contact with skin or eyes . It should be used only under a chemical fume hood .

properties

IUPAC Name

4-[3-(trifluoromethyl)phenyl]butanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O/c12-11(13,14)10-6-3-5-9(8-10)4-1-2-7-15/h3,5-8H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCXBLQFXUDTRSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(Trifluoromethyl)phenyl]butanal

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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